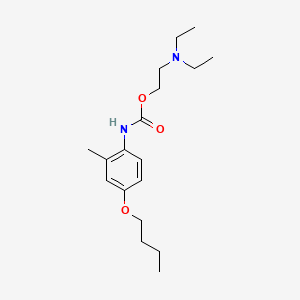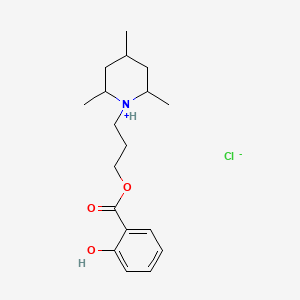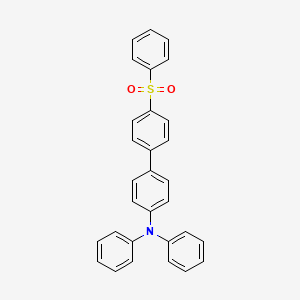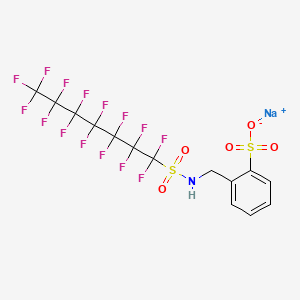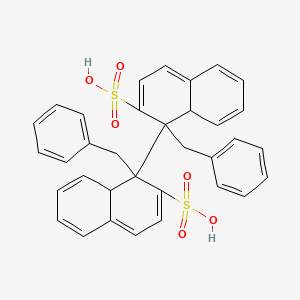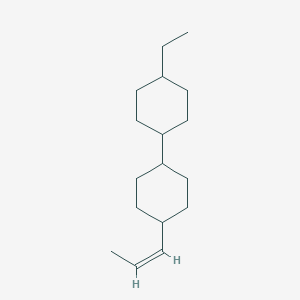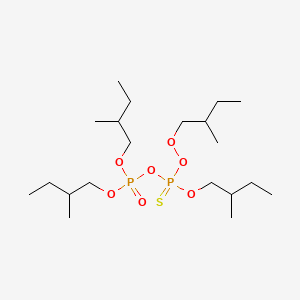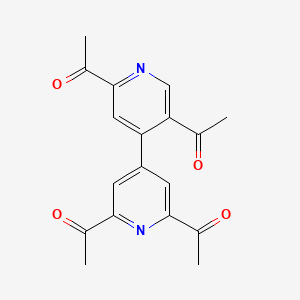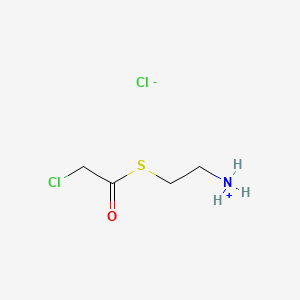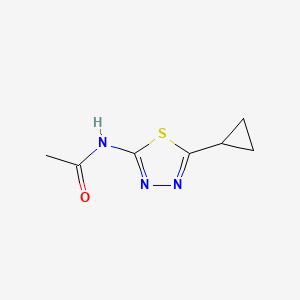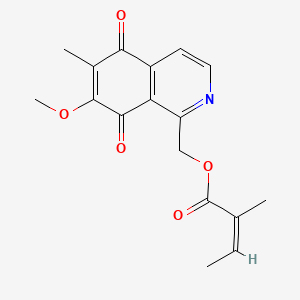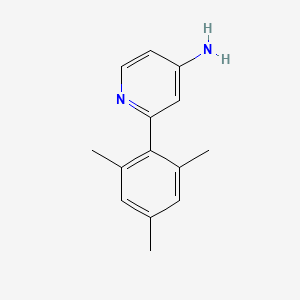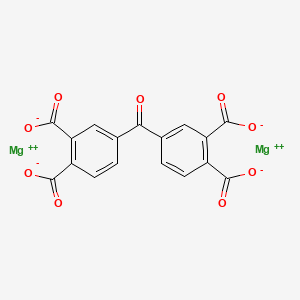
Dimagnesium 4,4'-carbonyldiphthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimagnesium 4,4’-carbonyldiphthalate is an organic compound with the molecular formula C17H6Mg2O9
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimagnesium 4,4’-carbonyldiphthalate can be synthesized through the reaction of 4,4’-carbonyldiphthalic acid with magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of dimagnesium 4,4’-carbonyldiphthalate involves large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dimagnesium 4,4’-carbonyldiphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
Dimagnesium 4,4’-carbonyldiphthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which dimagnesium 4,4’-carbonyldiphthalate exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions and other biomolecules, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and the stabilization of certain molecular structures.
Comparison with Similar Compounds
Similar Compounds
Magnesium 4,4’-carbonylbisphthalate: A similar compound with slightly different properties.
Magnesium silicate: Another magnesium-containing compound with different applications and properties.
Uniqueness
Dimagnesium 4,4’-carbonyldiphthalate is unique due to its specific molecular structure and the presence of two magnesium ions
Properties
CAS No. |
68123-44-4 |
|---|---|
Molecular Formula |
C17H6Mg2O9 |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
dimagnesium;4-(3,4-dicarboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.2Mg/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;/q;2*+2/p-4 |
InChI Key |
HSMRZZOZMLMWGA-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Mg+2].[Mg+2] |
Related CAS |
2479-49-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


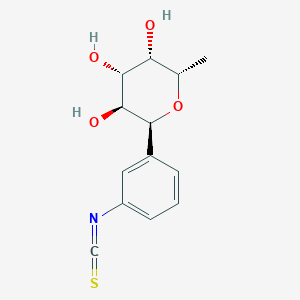
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
